![molecular formula C6H8O B3031509 Bicyclo[3.1.0]hexan-2-one CAS No. 4160-49-0](/img/structure/B3031509.png)
Bicyclo[3.1.0]hexan-2-one
Übersicht
Beschreibung
Bicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C6H8O. It is characterized by a unique structure consisting of a six-membered ring fused to a three-membered ring, with a ketone functional group at the second position. This compound is notable for its high ring strain, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
(3 + 2) Annulation of Cyclopropenes with Cyclopropylanilines: This method involves the reaction of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst under blue LED irradiation.
Intramolecular Cyclization: Another approach involves the intramolecular cyclization of suitable precursors, often facilitated by metallocarbenoid intermediates.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale cyclopropanation reactions using carbenes or metallocarbenes. These methods are optimized for high yield and stereochemical control .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions.
Major Products:
- Oxidation products include carboxylic acids and esters.
- Reduction products include secondary alcohols.
- Substitution reactions yield various substituted bicyclo[3.1.0]hexanes .
Wirkmechanismus
Target of Action
Bicyclo[3.1.0]hexan-2-one is a conformationally restrained isostere for cyclohexanes . It has been found to increase the A3 receptor (A3AR) potency and selectivity in comparison to other adenosine receptor subtypes . The A3AR is a subtype of the adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .
Mode of Action
The exact mode of action of Bicyclo[31It is known that the introduction of the bicyclo[310]hexane scaffold, also known as (N)-methanocarba (N for North), in place of the furanose ring of nucleoside agonists, can increase the A3AR potency and selectivity . This suggests that this compound may interact with its targets in a similar manner, potentially leading to changes in the activity of the A3AR.
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[31It is known that bicyclo[310]hexanes are conformationally restrained isosteres for cyclohexanes, with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.1.0]hexan-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of bioactive compounds, including potential drugs for psychiatric disorders and cancer.
Organic Synthesis: Due to its high ring strain, it is a valuable intermediate for synthesizing complex molecules.
Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.0]pentane: Another bicyclic compound with a similar ring structure but different ring sizes.
Cyclopropyl Ketones: Compounds with a cyclopropane ring and a ketone group, but lacking the additional ring structure.
Uniqueness:
Eigenschaften
IUPAC Name |
bicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338474 | |
| Record name | Bicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4160-49-0 | |
| Record name | Bicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access bicyclo[3.1.0]hexan-2-one derivatives?
A1: Several methods have been developed for the synthesis of this compound derivatives. One approach involves a gold-catalyzed oxidative cyclopropanation of N-allylynamides. [] This method, using IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant, allows for the incorporation of various functional groups and substitution patterns on the bicyclic framework. [] Another approach utilizes an intramolecular cyclopropanation strategy starting from D-ribose. [] This method offers control over diastereoselectivity depending on the choice of reagents, either iodonium ylide or diazo compounds. []
Q2: How does the structure of this compound influence its reactivity?
A2: The inherent ring strain in this compound significantly impacts its reactivity. For instance, it readily undergoes a 2π disrotatory ring-opening reaction under thermal conditions, providing access to substituted benzoates. [, ] This ring-opening can be further manipulated in the presence of amines or alcohols, yielding substituted anilines or ethers, respectively. [, ]
Q3: Can you elaborate on the use of this compound in the synthesis of other complex molecules?
A3: The versatility of this compound as a building block is highlighted by its successful deployment in total synthesis endeavors. For example, it served as a key intermediate in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. [] This synthesis exploited a Grob-type fragmentation of a 4-sulfonylthis compound derivative to construct the target molecule. [] Additionally, a carefully designed synthetic route utilizing this compound provided access to the enantiomerically pure 4-epi-galiellalactone, a potent inhibitor of STAT3. []
Q4: What insights have 13C NMR studies provided about the electronic nature of this compound?
A4: Analysis of 13C NMR data, specifically the carbonyl carbon chemical shifts, suggests a degree of conjugation between the cyclopropyl ring and the carbonyl group in this compound. [] This conjugation influences the reactivity of the molecule, making it distinct from simple cyclopropyl ketones. []
Q5: Are there any notable rearrangements associated with this compound derivatives?
A5: Yes, this compound derivatives are prone to rearrangements under specific conditions. For example, 6,7,7-trichlorobicyclo-[4.1.0]hept-1(2)-en-3-one, generated from 1,6,7,7-tetrachlorobicyclo[4.1.0]heptan-3-one, undergoes a methylenecyclopropane rearrangement to yield 5-chloro-6-(dichloromethylene)this compound. []
Q6: How do reaction conditions impact the outcome of transformations involving this compound?
A6: The choice of reagents and reaction conditions significantly influences the product distribution in reactions involving this compound. For instance, the oxidation of β-pinene, a bicyclic terpene, with alkaline potassium periodate and potassium permanganate yielded not only the anticipated nopinone but also an unexpected β-ketol, 1-(2-hydroxyisopropyl)this compound, through a unique skeletal rearrangement. []
Q7: Can this compound be used to synthesize heterocyclic compounds?
A7: Indeed, recent research has showcased the potential of bicyclo[3.1.0]hexan-2-ones as precursors for diverse benzannulated heterocycles. [] This de novo synthetic approach utilizes a cascade reaction involving ring-opening aromatization and a 3,3-sigmatropic rearrangement, enabling access to substituted indoles, indazoles, benzofurans, and benzothiophenes. []
Q8: Have there been any applications of this compound derivatives in materials chemistry?
A8: While the primary focus of research on this compound has been on its synthetic utility, a study reported the formation of 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester. [] This compound, synthesized through a solid-liquid phase-transfer catalysis reaction, holds potential as a pyrethroid-type intermediate, highlighting a possible application in materials science. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




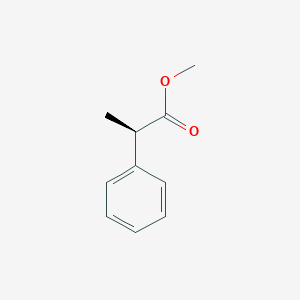
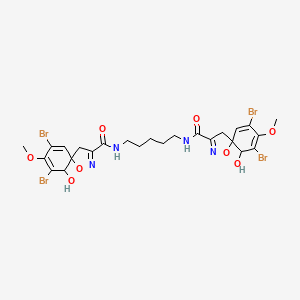

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

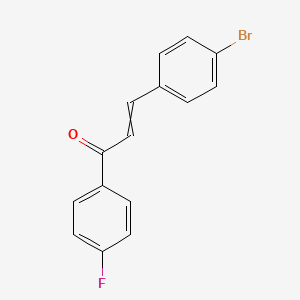
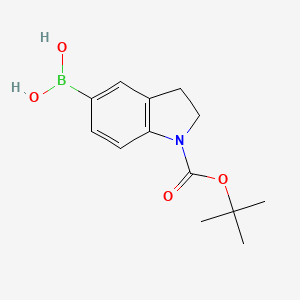
![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)


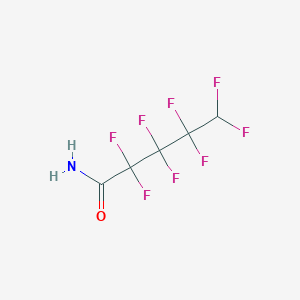
![(1S,4E,6R,10R,12E,14S,15S,17R,18S,19S,20S)-20-benzyl-6-hydroxy-10,17,18-trimethyl-2,16-dioxa-21-azatetracyclo[12.8.0.01,19.015,17]docosa-4,12-diene-3,22-dione](/img/structure/B3031449.png)
